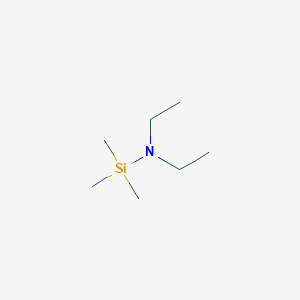

N,N-Diethyl-1,1,1-trimethylsilylamine

Numéro de catalogue B124409

:

996-50-9

Poids moléculaire: 145.32 g/mol

Clé InChI: JOOMLFKONHCLCJ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05142080

Procedure details

In a 1 liter four-neck flask equipped with a stirrer, a reflux condenser, a dropping funnel and a thermometer were placed 108.5 g (1.0 mol) of trimethylchlorosilane, 111.1 g (1.1 mol) of triethylamine and 300 ml of hexane. Thereto, 73.0 g (1.0 mol) of diethylamine was added dropwise from the dropping funnel over a 1-hour period. During the addition, the temperature of the reaction system was kept within the range of 20° C. to 60° C. to make the reaction be proceeding. At the conclusion of the addition, the temperature was raised to 50-60° C. and kept there for 2 hours, whereby the reaction was matured. Then, the reaction mixture was filtered through a glass filter to remove the salt yielded as a by-product. The filtrate was allowed to stand for one day at room temperature to precipitate the salt. The salt precipitated was filtered off, and the filtrate was subjected to distillation under ordinary pressure to obtain 136.3 g of diethylaminotrimethylsilane as a fraction having a boiling point of 125-126° C. The yield was 94%, and the chlorine concentration was 146 ppm.

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][Si:2]([CH3:5])([CH3:4])Cl.[CH2:6]([N:8](CC)[CH2:9][CH3:10])[CH3:7].C(NCC)C>CCCCCC>[CH2:6]([N:8]([Si:2]([CH3:5])([CH3:4])[CH3:1])[CH2:9][CH3:10])[CH3:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

108.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](Cl)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

111.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

73 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NCC

|

Step Four

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 (± 5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 1 liter four-neck flask equipped with a stirrer, a reflux condenser, a dropping funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept within the range of 20° C. to 60° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At the conclusion of the addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Then, the reaction mixture was filtered through a glass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the salt

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded as a by-product

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand for one day at room temperature

|

|

Duration

|

1 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the salt

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The salt precipitated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the filtrate was subjected to distillation under ordinary pressure

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)N(CC)[Si](C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 136.3 g | |

| YIELD: PERCENTYIELD | 94% | |

| YIELD: CALCULATEDPERCENTYIELD | 93.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |